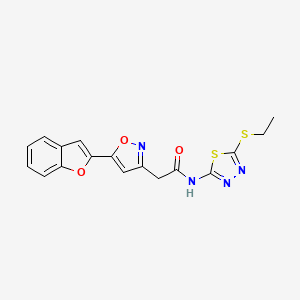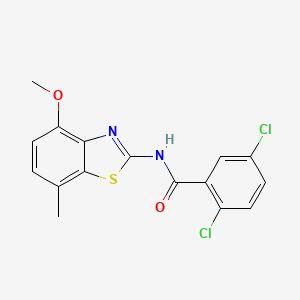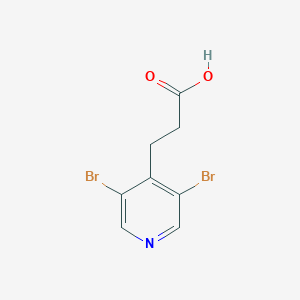
4-Ethylthioanisole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethylthioanisole is an organic compound known for its distinctive odor, often described as garlic-like. It is a colorless liquid with the molecular formula C₉H₁₂S and a molecular weight of 152.26 g/mol . This compound is widely used in the synthesis of fragrances and flavors, playing a crucial role in the production of various food and cosmetic products .
準備方法
Synthetic Routes and Reaction Conditions: 4-Ethylthioanisole can be synthesized through the methylation of thiophenol. The reaction involves the use of methyl iodide as the methylating agent in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation and other separation techniques to remove any impurities .
化学反応の分析
Types of Reactions: 4-Ethylthioanisole undergoes various chemical reactions, including:
Oxidation: The sulfur atom in this compound can be oxidized to form sulfoxides and sulfones.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups using alkyl halides in the presence of a strong base.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or dimethyldioxirane in dichloromethane.
Substitution: Alkyl halides in the presence of sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: Methyl phenyl sulfoxide and methyl phenyl sulfone.
Substitution: Various alkyl or aryl thioethers depending on the substituent used.
科学的研究の応用
4-Ethylthioanisole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is used in proteomics research to study protein interactions and modifications.
作用機序
The mechanism of action of 4-Ethylthioanisole primarily involves its interaction with molecular targets through its sulfur atom. The sulfur atom can form bonds with various electrophiles, leading to the formation of sulfoxides and sulfones. These reactions are crucial in modifying the chemical properties of the compound and its derivatives .
類似化合物との比較
Thioanisole: Similar to 4-Ethylthioanisole but lacks the ethyl group.
Methyl phenyl sulfide: Another sulfur-containing compound with similar chemical properties but different applications.
Uniqueness: this compound is unique due to its ethyl group, which provides distinct chemical properties and reactivity compared to other sulfur-containing compounds. This makes it particularly valuable in specific industrial applications where its unique odor and reactivity are desired .
特性
IUPAC Name |
1-ethyl-4-methylsulfanylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12S/c1-3-8-4-6-9(10-2)7-5-8/h4-7H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HETCYASWPLGPGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2378282.png)
![4-({Octahydrocyclopenta[c]pyrrol-2-yl}methyl)-2-phenyl-1,3-thiazole](/img/structure/B2378283.png)






![8-Benzyl-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B2378297.png)
![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-4-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2378298.png)

![4-Chloro-2-[(thiophene-2-carbonyl)-amino]-benzoic acid](/img/structure/B2378302.png)
![N-(4-(2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thiazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2378303.png)
